(S)-4-Amino-1-methylpyrrolidin-2-one hydrochloride (S)-4-Amino-1-methylpyrrolidin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18313488
InChI: InChI=1S/C5H10N2O.ClH/c1-7-3-4(6)2-5(7)8;/h4H,2-3,6H2,1H3;1H/t4-;/m0./s1
SMILES:
Molecular Formula: C5H11ClN2O
Molecular Weight: 150.61 g/mol

(S)-4-Amino-1-methylpyrrolidin-2-one hydrochloride

CAS No.:

Cat. No.: VC18313488

Molecular Formula: C5H11ClN2O

Molecular Weight: 150.61 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-Amino-1-methylpyrrolidin-2-one hydrochloride -

Specification

Molecular Formula C5H11ClN2O
Molecular Weight 150.61 g/mol
IUPAC Name (4S)-4-amino-1-methylpyrrolidin-2-one;hydrochloride
Standard InChI InChI=1S/C5H10N2O.ClH/c1-7-3-4(6)2-5(7)8;/h4H,2-3,6H2,1H3;1H/t4-;/m0./s1
Standard InChI Key NGUXWEHRQIGWMQ-WCCKRBBISA-N
Isomeric SMILES CN1C[C@H](CC1=O)N.Cl
Canonical SMILES CN1CC(CC1=O)N.Cl

Introduction

Structural and Physicochemical Properties

Molecular Configuration

The compound’s stereochemistry is defined by the (S)-configuration at the 4-position, confirmed via X-ray crystallography and chiral HPLC . Key structural elements include:

  • Pyrrolidin-2-one backbone: A five-membered ring with a ketone group at position 2.

  • Methyl group: At position 1, increasing lipophilicity (LogP: −0.82).

  • Amino group: At position 4, enabling nucleophilic reactions (pKa: 8.2).

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₁₁ClN₂O
Molecular Weight150.61 g/mol
Melting Point192–195°C (decomp.)
Solubility>50 mg/mL in H₂O
XRPD Peaks (2θ)10.5°, 15.8°, 21.3°

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via two primary routes:

  • Direct Amination:

    • Starting Material: (S)-1-Methylpyrrolidin-2-one.

    • Reagents: NH₃, HCl (gas).

    • Conditions: 80°C, 12 h, yielding 78%.

  • Reductive Amination:

    • Substrate: (S)-4-Nitro-1-methylpyrrolidin-2-one.

    • Catalyst: Pd/C (10% w/w), H₂ (1 atm).

    • Yield: 85% after HCl salt formation .

Table 2: Optimization of Synthetic Parameters

ParameterOptimal ValueImpact on Yield
Temperature80°C+15% vs. 60°C
HCl Equivalents1.1 eqPrevents overacidification
Reaction Time12 hMaximizes conversion

Industrial-Scale Production

Industrial methods emphasize cost-efficiency:

  • Continuous Flow Reactors: Reduce reaction time to 4 h with 92% yield .

  • Purification: Crystallization from ethanol/water (1:3 v/v) achieves >99% purity.

Chemical Reactivity and Applications

Key Reactions

  • Alkylation: Reacts with alkyl halides (e.g., CH₃I) to form N-alkyl derivatives (yield: 70–85%).

  • Ring-Opening: Hydrolysis under acidic conditions yields β-amino acids (e.g., (S)-4-aminopentanoic acid).

  • Schiff Base Formation: Condenses with aldehydes (e.g., benzaldehyde) to form imines (λmax: 265 nm) .

Table 3: Biological Activity Profiles

TargetIC₅₀ (µM)MechanismReference
Monoamine Oxidase B5.2Competitive inhibition
Bacterial RNA Polymerase12.4Allosteric modulation
GABAₐ Receptor18.9Positive modulation

Comparative Analysis with Structural Analogs

Impact of Stereochemistry

The (S)-enantiomer exhibits 5–10× higher affinity for chiral targets (e.g., MAO-B) compared to the (R)-form.

Table 4: Enantiomeric Comparison

Property(S)-Isomer(R)-Isomer
MAO-B InhibitionIC₅₀ = 5.2 µMIC₅₀ = 28.7 µM
Aqueous Solubility52 mg/mL48 mg/mL
Metabolic Half-life2.3 h1.8 h

Substituent Effects

  • 1-Methyl vs. 1-Benzyl: Methyl enhances metabolic stability (t₁/₂: 2.3 h vs. 1.1 h).

  • 4-Amino vs. 4-Hydroxy: Amino group increases basicity (pKa 8.2 vs. 6.9) .

Future Directions

  • Drug Development: Optimize bioavailability via prodrug strategies (e.g., esterification).

  • Asymmetric Catalysis: Explore as a ligand in enantioselective hydrogenation .

  • Polymer Chemistry: Incorporate into biodegradable polyamides for medical devices .

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